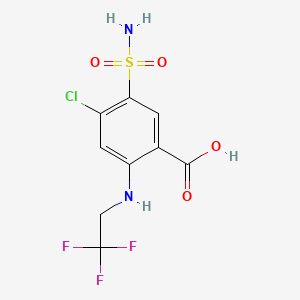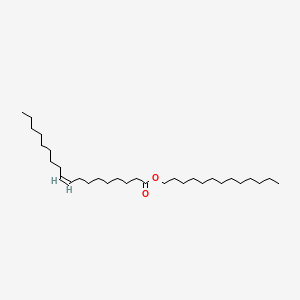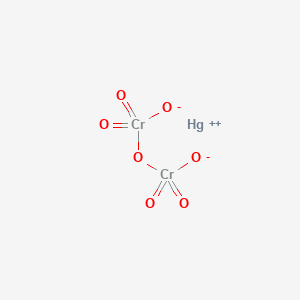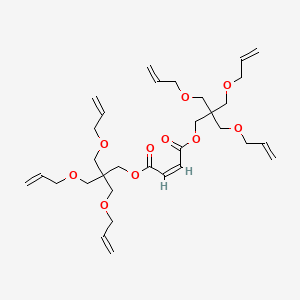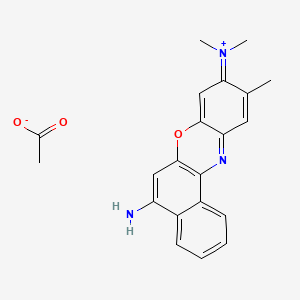
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is a synthetic organic compound known for its vibrant coloration and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate typically involves a multi-step process. One common method includes the condensation of 5-amino-2-nitrosophenol with 4-dimethylaminobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenoxazine compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is used as a dye and a fluorescent probe. Its ability to absorb and emit light at specific wavelengths makes it valuable in spectroscopic studies and analytical chemistry.
Biology
The compound is employed in biological research as a staining agent for nucleic acids and proteins. Its fluorescent properties enable visualization of cellular components under a microscope, aiding in the study of cellular structures and functions.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it useful in targeted imaging and drug delivery systems.
Industry
Industrially, this compound is used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various commercial applications.
Mechanism of Action
The mechanism of action of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound’s fluorescent properties allow it to act as a probe for detecting specific biomolecules and monitoring biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium sulfate
- 9-(Dimethylamino)-10-methyl-5H-benzo(a)phenoxazin-5-iminium chloride
Uniqueness
Compared to similar compounds, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate exhibits unique properties such as higher fluorescence intensity and greater stability under various conditions. These characteristics make it particularly suitable for applications requiring high sensitivity and durability.
Properties
CAS No. |
62332-09-6 |
|---|---|
Molecular Formula |
C21H21N3O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C19H17N3O.C2H4O2/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;1-2(3)4/h4-10,20H,1-3H3;1H3,(H,3,4) |
InChI Key |
HVWNFPVXUVUJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


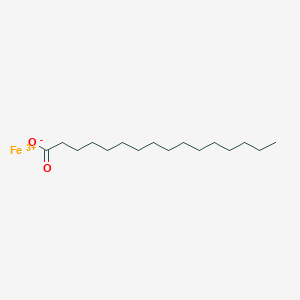
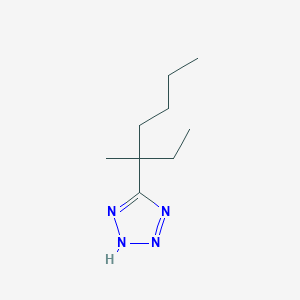
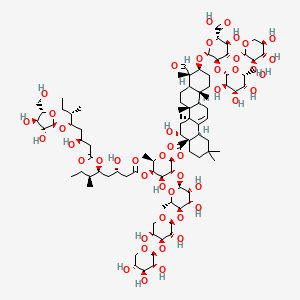
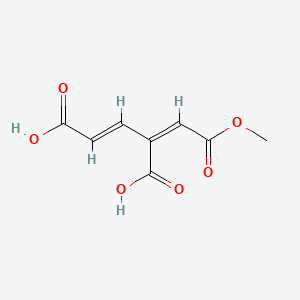
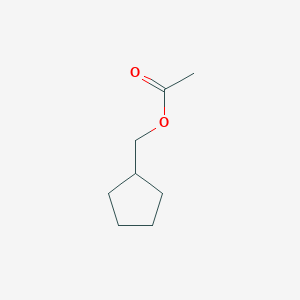
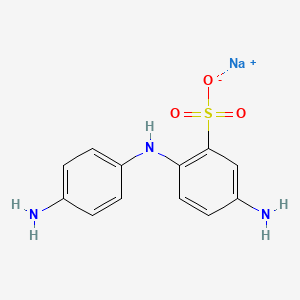
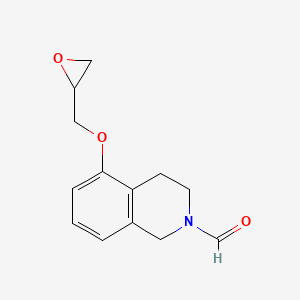
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
